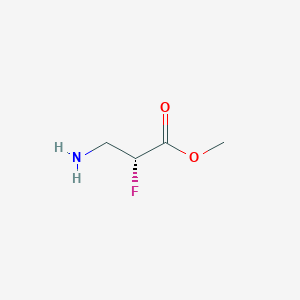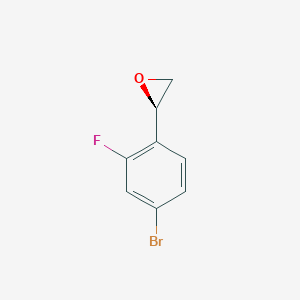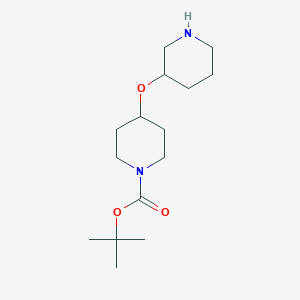
3-(2-Methylquinolin-4-yl)prop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methylquinolin-4-yl)prop-2-en-1-ol is a chemical compound with the molecular formula C13H13NO and a molecular weight of 199.25 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol typically involves the reaction of 2-methylquinoline with propen-2-ol under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction . The reaction is usually carried out in an organic solvent like ethanol, and the mixture is heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Methylquinolin-4-yl)prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while reduction can produce quinoline alcohols .
Applications De Recherche Scientifique
3-(2-Methylquinolin-4-yl)prop-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Mécanisme D'action
The mechanism of action of 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol involves its interaction with various molecular targets and pathways. For instance, in anticancer research, the compound has been shown to induce apoptosis in cancer cells by upregulating apoptosis-related proteins such as Caspase3 and Caspase9 . It also generates reactive oxygen species (ROS), which contribute to its inhibitory effects on cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylquinoline: A precursor in the synthesis of 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol.
Quinoline: The parent compound of the quinoline family, known for its wide range of biological activities.
3-(2-Methylquinolin-4-yl)prop-2-en-1-one: A closely related compound with similar structural features.
Uniqueness
This compound stands out due to its unique combination of a quinoline ring and a propen-2-ol moiety, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H13NO |
|---|---|
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
(E)-3-(2-methylquinolin-4-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C13H13NO/c1-10-9-11(5-4-8-15)12-6-2-3-7-13(12)14-10/h2-7,9,15H,8H2,1H3/b5-4+ |
Clé InChI |
RASFYWIQGZUQEN-SNAWJCMRSA-N |
SMILES isomérique |
CC1=NC2=CC=CC=C2C(=C1)/C=C/CO |
SMILES canonique |
CC1=NC2=CC=CC=C2C(=C1)C=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)propan-2-one](/img/structure/B13534614.png)
![Ethyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate](/img/structure/B13534616.png)



![N-{2-[2-(2-azidoethoxy)ethoxy]ethyl}-4-(methylamino)butanamidehydrochloride](/img/structure/B13534632.png)




![8-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tricyclo[3.2.1.0,2,7]octane-1-carboxylicacid](/img/structure/B13534673.png)
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropanenitrile](/img/structure/B13534680.png)

